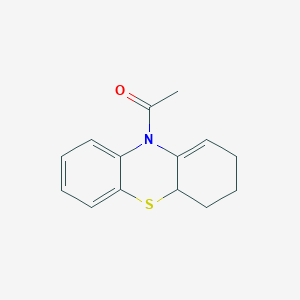
1-(2,3,4,4a-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4,4a-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, due to their biological activities. This compound is characterized by its unique structure, which includes a phenothiazine core with an ethanone group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,4a-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one typically involves the condensation of phenothiazine derivatives with ethanone precursors. One common method involves the reaction of 10H-phenothiazine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,4a-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
1-(2,3,4,4a-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities, particularly against breast cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 1-(2,3,4,4a-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one is primarily attributed to its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in cell proliferation, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(10H-phenothiazin-10-yl)acetonitrile: Another phenothiazine derivative with similar biological activities.
3-(2-chloro-10H-phenothiazin-10-yl)-1-propanamine hydrochloride: Known for its antimicrobial properties.
2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile: Studied for its applications in dye-sensitized solar cells.
Uniqueness
1-(2,3,4,4a-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ethanone group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
61189-24-0 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
1-(2,3,4,4a-tetrahydrophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C14H15NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2,4,6-8,14H,3,5,9H2,1H3 |
InChI Key |
DPLCVRZHWQROIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CCCCC2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate](/img/structure/B14573592.png)
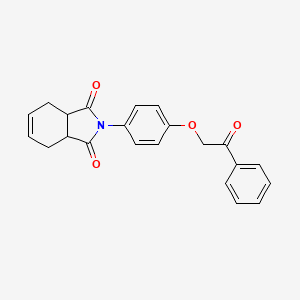
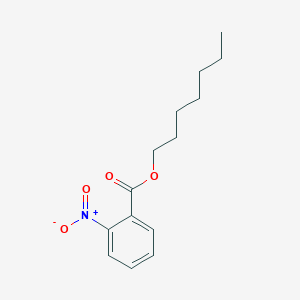
![N-[(2-Bromoethoxy)carbonyl]-L-alanine](/img/structure/B14573603.png)
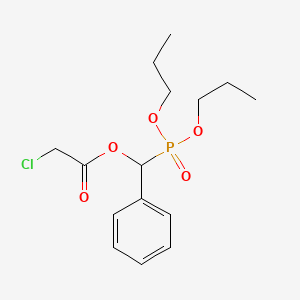
![2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one](/img/structure/B14573611.png)
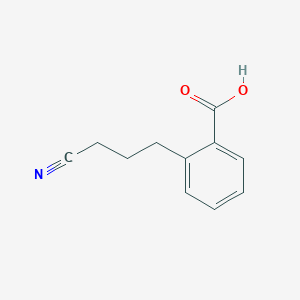
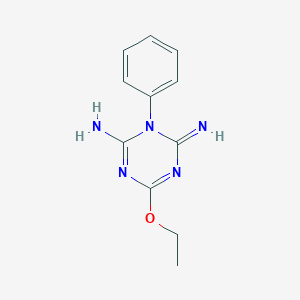
![N-Butyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14573660.png)
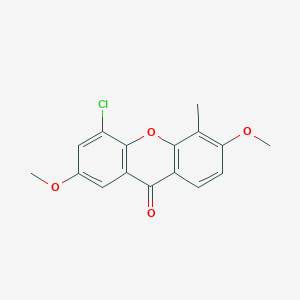
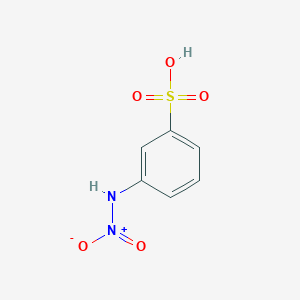
![Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573682.png)
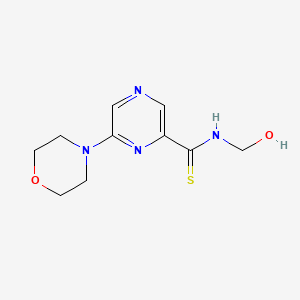
![[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid](/img/structure/B14573692.png)
